Product packaging for 4-Hydroxy-1H-indole-5-carboxylic acid(Cat. No.:)

4-Hydroxy-1H-indole-5-carboxylic acid

Cat. No.: B11915581
M. Wt: 177.16 g/mol
InChI Key: LYTGNSALZGSKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-1H-indole-5-carboxylic acid is a high-value indole derivative serving as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceutical research, known for its presence in numerous biologically active compounds and its ability to interact with a wide range of cellular targets . This compound is of significant interest for the synthesis of novel molecules with potential anticancer activity, as indole derivatives have consistently demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), through mechanisms that may involve the inhibition of proteins like survivin . Furthermore, research into structurally similar heterocyclic mimics has shown promise for developing new antifungal and antibacterial agents , highlighting the potential of this chemical class in addressing microbial resistance . The presence of both a carboxylic acid and a hydroxyl group on the indole ring provides reactive sites for further chemical modification, making it an ideal intermediate for constructing more complex heterocyclic systems, such as quinolinone-carboxamides, which are investigated as multi-target agents with anti-inflammatory and antioxidant properties . As a metabolite of indole-3-carboxylic acid, this compound is also relevant in biochemical and metabolic studies . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B11915581 4-Hydroxy-1H-indole-5-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-hydroxy-1H-indole-5-carboxylic acid

InChI

InChI=1S/C9H7NO3/c11-8-5-3-4-10-7(5)2-1-6(8)9(12)13/h1-4,10-11H,(H,12,13)

InChI Key

LYTGNSALZGSKSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C(=O)O)O

Origin of Product

United States

Derivatization and Structural Modification Strategies for 4 Hydroxy 1h Indole 5 Carboxylic Acid Analogues

Rational Design Principles for Novel Indole (B1671886) Scaffolds and Analogue Libraries

The rational design of novel indole scaffolds is a cornerstone of modern drug discovery, leveraging computational modeling and a deep understanding of structure-activity relationships (SAR) to create compounds with desired biological activities. nih.govacs.org The indole nucleus, due to its chemical reactivity, is readily amenable to modifications, allowing for the introduction of various substituents to generate a multitude of indole-based compounds. mdpi.com

A key principle in the design of analogue libraries is the strategic exploration of different positions on the indole ring. The simple indole framework offers distinct substitution patterns at the N1, C2, C3, C4, C5, C6, and C7 positions. nih.gov By systematically altering these positions, medicinal chemists can fine-tune the physicochemical and pharmacological properties of the resulting molecules.

The design process often begins with a lead compound, such as 4-hydroxy-1H-indole-5-carboxylic acid, and aims to improve its potency, selectivity, or pharmacokinetic profile. For instance, efforts to develop multi-targeted kinase inhibitors have utilized a 7-azaindole (B17877) core, a bioisostere of indole, to create compounds with broader activity against oncogenic kinases. nih.gov This highlights the strategy of using rational design to expand the therapeutic potential of an existing scaffold.

Systematic Synthesis of Substituted Indole-Carboxylic Acid Derivatives

The synthesis of substituted indole-carboxylic acid derivatives is a well-established field, with numerous methods available for modifying the indole core. These modifications are typically guided by the rational design principles discussed above, with the goal of exploring SAR and optimizing biological activity.

Direct N-acylation of indoles with carboxylic acids can be achieved using boric acid as a catalyst, offering a straightforward method for introducing acyl groups at the N-1 position. clockss.org This approach avoids the need for activated carboxylic acid derivatives like acid halides or esters. clockss.org

Studies on various indole derivatives have demonstrated the importance of the N-1 substituent for biological activity. For example, in a series of indole derivatives targeting the BzR receptor, 1-methyl derivatives were found to be inactive, suggesting that the N-H group is involved in a crucial hydrogen bond with the receptor. mdpi.com Conversely, in other contexts, N-alkylation can be beneficial. For instance, in the development of anti-breast cancer agents, a series of 5-hydroxyindole-3-carboxylic acid esters with various N-substituents were synthesized, with some showing potent cytotoxic effects. nih.gov

The following table summarizes some examples of N-1 modifications and their reported effects:

N-1 Substituent Indole Scaffold Observed Effect Reference
MethylIndole derivative targeting BzRInactivity, suggesting importance of N-H for H-bonding mdpi.com
Propyl5-hydroxy-2-methyl-1H-indole-3-carboxylic acidPart of a series of anti-breast cancer agents nih.gov
Cyclohexyl5-hydroxy-2-methyl-1H-indole-3-carboxylic acidPart of a series of anti-breast cancer agents nih.gov
4-Methoxyphenyl5-hydroxy-2-methyl-1H-indole-3-carboxylic acidPart of a series of anti-breast cancer agents nih.gov
Acyl groupsIndoleGeneral method for N-acylation clockss.org

The C-2 and C-3 positions of the pyrrole (B145914) ring are also critical for modulating the biological activity of indole derivatives. acs.org These positions are often targeted for modification to explore SAR and optimize interactions with biological targets.

The C-3 position is a common site for substitution in simple indole alkaloids. nih.gov For example, in a series of CB1 receptor allosteric modulators, the substituent at the C-3 position was found to be sensitive, with smaller groups like hydrogen or methyl being preferred over larger groups like ethyl. nih.gov

The C-2 position is also a key site for modification. In the development of HIV-1 integrase inhibitors, indole-2-carboxylic acid was identified as a potential lead compound. rsc.org Subsequent modifications at the C-3 position of this scaffold led to the discovery of more potent inhibitors. rsc.org

A variety of synthetic methods are available for introducing substituents at the C-2 and C-3 positions. For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at these positions. acs.org The regioselectivity of this reaction can be controlled by the choice of ligand and base. acs.org

The table below provides examples of substitutions at the C-2 and C-3 positions and their impact on biological activity:

Position Substituent Indole Scaffold Observed Effect Reference
C-3Ethyl1H-indole-2-carboxamideReduced CB1 inhibitory effect compared to H or Me nih.gov
C-3Substituted anilinesIndole-2-carboxylic acidEnhanced HIV-1 integrase inhibitory activity rsc.org
C-2, C-3Aryl groupsIndoleGeneral method for C-H arylation acs.org

The benzo ring of the indole scaffold offers additional sites for modification at the C-4, C-5, C-6, and C-7 positions. rsc.org Functionalization at these positions can significantly impact the pharmacological profile of the resulting compounds.

The C-4 position, while traditionally considered the least reactive site on the indole ring, can be functionalized using modern synthetic methods such as transition metal-catalyzed C-H activation. rsc.org C4-decorated indoles are found in a variety of bioactive compounds and natural products. rsc.org

The C-5 and C-6 positions are also important sites for modification. For example, in a series of indole derivatives targeting the BzR receptor, the nature of the substituent at the C-5 position had a significant impact on affinity. mdpi.com Similarly, in the development of CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C-5 position was found to be important for activity. nih.gov

The synthesis of 6-hydroxy-indole-5-carboxylic acids has been achieved through a Japp-Klingemann type Fischer-indole synthesis, highlighting a method for introducing functionality at the C-5 and C-6 positions. nih.gov

The following table summarizes some examples of functionalization on the benzo ring and their reported effects:

Position Substituent Indole Scaffold Observed Effect Reference
C-4VariousIndoleGeneral methods for C-H functionalization rsc.org
C-5Chloro/Fluoro1H-indole-2-carboxamideImportant for CB1 allosteric modulating activity nih.gov
C-5NitroIndole derivative targeting BzRDecreased affinity compared to hydrogen mdpi.com
C-6HydroxyIndole-5-carboxylic acidSynthesis of a metabolite of vilazodone nih.gov

Development of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery. mdpi.com This approach can lead to compounds with dual or multi-target activity, potentially offering improved efficacy and reduced side effects.

The this compound moiety can be incorporated into hybrid molecules to leverage its potential biological activity. For example, indole derivatives have been developed as dual ligands of the translocator protein and the murine double minute 2 protein, demonstrating the potential of the indole scaffold in multi-target therapy. mdpi.com

Exploring Bioisosteric Replacements in Indole Derivative Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the properties of a lead compound. drughunter.com It involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profile.

In the context of indole derivative design, bioisosteric replacements can be applied to various parts of the molecule, including the indole core itself and its substituents. For example, 7-azaindole is a well-known bioisostere of indole and has been used in the development of kinase inhibitors. nih.gov Similarly, indazoles have been explored as indole bioisosteres in the design of serotonin (B10506) 5-HT3 receptor antagonists. nih.gov

The carboxylic acid group of this compound is another key site for bioisosteric replacement. Carboxylic acids can sometimes present challenges in drug development, such as poor permeability or metabolic instability. nih.gov A wide range of bioisosteres for carboxylic acids have been developed, including tetrazoles, sulfonamides, and various heterocyclic rings. drughunter.comnih.gov These replacements can modulate the acidity, lipophilicity, and metabolic stability of the molecule, leading to improved drug-like properties. drughunter.comnih.gov

The choice of a suitable bioisostere is highly context-dependent, and what works in one case may not be successful in another. drughunter.com Therefore, a careful analysis of the target protein and the desired property improvements is necessary to guide the selection of appropriate bioisosteric replacements.

The following table lists some common bioisosteric replacements for the indole and carboxylic acid moieties:

| Original Moiety | Bioisosteric Replacement | Example Application | Reference | | --- | --- | --- | --- | --- | | Indole | 7-Azaindole | Kinase inhibitors | nih.gov | | Indole | Indazole | Serotonin 5-HT3 receptor antagonists | nih.gov | | Carboxylic Acid | Tetrazole | Angiotensin II receptor antagonists | drughunter.com | | Carboxylic Acid | Sulfonamide | Antibacterials | drughunter.com | | Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | AT1 receptor antagonists | drughunter.com |

Molecular Mechanisms and Biological Activities of 4 Hydroxy 1h Indole 5 Carboxylic Acid and Its Derivatives

Cellular Signaling Pathway Perturbations

By interacting with key components of cellular communication networks, indole (B1671886) derivatives can significantly alter cell behavior, including proliferation, survival, and response to external stimuli.

A significant area of research for indole derivatives is their application as anticancer agents, owing to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death).

Indole derivatives can trigger apoptosis through various mechanisms. Some compounds induce the expression of tumor suppressor genes, while others activate the caspase cascade, which is central to the execution of apoptosis. For example, the novel indoline (B122111) derivative HNPMI (N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline) was found to induce apoptosis in breast cancer cells (MCF-7 and SkBr3) by downregulating PI3K/S6K1 genes and activating caspases-9 and -3, without affecting non-cancerous cells. Other indole derivatives induce cell cycle arrest, often at the G2/M phase, by disrupting microtubule networks, which prevents cancer cells from dividing.

Table 3: Antiproliferative and Apoptotic Effects of Indole Derivatives

Indole DerivativeCancer Cell Line(s)Observed EffectMechanismReference(s)
HNPMIMCF-7, SkBr3 (Breast)Reduced cell proliferation, induced apoptosisDownregulation of PI3K/S6K1, activation of Caspase-3 and -9,
Indole-vinyl sulfone derivative (Compound 9)K562 (Leukemia)Cell cycle arrest at G2/M, induced apoptosisDisruption of microtubule networks
triazolo[1,5-a]pyrimidine indole derivative (Compound 18)MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast)Antiproliferative effectsTargeting of the ERK signaling pathway
VinorelbineVariousInhibition of cell migration, G2/M arrest, apoptosisInhibition of microtubule polymerization

Indole derivatives also function as ligands for various G-protein coupled receptors (GPCRs), which are critical targets for a wide range of medical conditions.

Histamine-3 Receptor (H3R) The H3 receptor is primarily found in the central nervous system where it acts as a presynaptic autoreceptor, regulating the release of histamine (B1213489) and other neurotransmitters. As such, H3 receptor antagonists or inverse agonists are being investigated for treating neurological and cognitive disorders. A novel series of potent H3 receptor inverse agonists has been developed based on a 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. These compounds display high selectivity and favorable metabolic properties. Other indole derivatives have also been patented as H3 antagonists for the potential treatment of conditions like allergies and congestion.

Serotonin (B10506) 5-HT1A Receptor Serotonin receptors are involved in regulating numerous physiological functions, including mood, cognition, and memory. The 5-HT1A receptor subtype is a key target for anxiolytic and antidepressant medications. Several indole derivatives have been synthesized and studied as ligands for serotonin receptors. Molecular modeling studies suggest that a primary interaction for these ligands is a salt bridge formed between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. Some of these derivatives have shown potential anxiolytic effects or benefits for memory processes in behavioral tests.

Table 4: Indole Derivatives as Receptor Ligands

Receptor TargetIndole Derivative ClassActivityPotential ApplicationReference(s)
Histamine H3 Receptor (H3R)3,4-dihydro-2H-pyrazino[1,2-a]indol-1-oneInverse AgonistNeurological/Cognitive disorders
Serotonin 5-HT1A/2A ReceptorsD2AAK5, D2AAK6, D2AAK7LigandAnxiety, Depression,
Serotonin 5-HT6 Receptor1,3,5-Triazine derivatives (lacking indole moiety but related field)AntagonistAlzheimer's disease

Interactions with Biological Macromolecules and Identification of Molecular Targets

The biological activities of indole derivatives are a direct consequence of their interactions with specific macromolecules. Identifying these molecular targets and understanding the nature of the binding interactions is crucial for rational drug design.

The molecular targets for indole-based compounds are diverse and include enzymes, receptors, and nucleic acids.

Enzymes: As discussed, kinases, TDO, and IDO are major enzymatic targets. Additionally, indole derivatives have been developed as inhibitors of HIV-1 integrase, an enzyme essential for viral replication. Molecular docking studies of these inhibitors show that the indole core and a carboxylic acid group can chelate the two magnesium ions in the enzyme's active site.

Receptors: H3 and serotonin receptors are key targets in the central nervous system. The binding often involves specific interactions like hydrogen bonds and salt bridges with key amino acid residues in the receptor's binding pocket.

Tubulin: Several anticancer indole derivatives function by binding to tubulin, preventing its polymerization into microtubules. This interaction disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Molecular modeling has shown that some derivatives bind to the colchicine-binding site on tubulin.

DNA: While less common, some indole compounds can interact directly with DNA.

Molecular modeling, QSAR, and X-ray crystallography studies are instrumental in elucidating these interactions. For instance, molecular docking of the indoline derivative HNPMI with the epidermal growth factor receptor (EGFR) revealed a bimolecular interaction that correlates with its antiproliferative and apoptotic activity. Similarly, for HIV-1 integrase inhibitors, analysis showed that introducing a halogenated benzene (B151609) ring could create a beneficial π–π stacking interaction with viral DNA, enhancing inhibitory potency. Indole-5-carboxylic acid itself is known to interact with serotonin and GABA receptors. This breadth of molecular targets highlights the versatility of the indole scaffold in developing compounds that can perturb a wide range of biological pathways.

Mechanisms of Anti-Inflammatory Action of Indole Derivatives

The anti-inflammatory properties of indole derivatives are multifaceted, involving the modulation of key enzymatic and signaling pathways that are central to the inflammatory response. nih.gov Research has extensively documented their ability to target cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, and critical transcription factors like NF-κB. nih.govchemrxiv.org

A primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation. nih.gov The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, an indole derivative, functions through this pathway. nih.gov Studies on newer synthetic indole derivatives have focused on achieving selective inhibition of COX-2, the isoform predominantly expressed in inflammatory cells, over the constitutively active COX-1, which plays a role in protecting the gastrointestinal tract. nih.govchesci.com This selectivity is influenced by the nature and position of substituents on the indole ring. For example, certain 1-benzoyl-3-[(phenylimino)methyl]indole derivatives have shown significant COX-2 selectivity. chesci.com

Beyond COX inhibition, indole derivatives exert anti-inflammatory effects by modulating crucial signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of immune and inflammatory responses, promoting the expression of numerous pro-inflammatory genes. nih.govchemrxiv.org Several indole derivatives have been shown to suppress the activation of NF-κB, thereby preventing the downstream cascade of inflammation. chemrxiv.org This leads to a significant reduction in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). chemrxiv.orgrsc.org

Furthermore, these compounds can dampen inflammation by inhibiting other key mediators. Studies have demonstrated that certain indole derivatives can decrease the expression of inducible nitric oxide synthase (iNOS) and consequently reduce the production of nitric oxide (NO), a molecule that contributes to inflammatory processes. chemrxiv.orgchemrxiv.org Concurrently, some derivatives have been found to upregulate anti-inflammatory cytokines, such as IL-10, creating a more balanced and controlled immune response. chemrxiv.orgchemrxiv.org

Table 1: Anti-Inflammatory Mechanisms of Selected Indole Derivatives

Indole Derivative Class/CompoundMechanism of ActionObserved EffectSource
Indole-3-yl acetohydrazides (e.g., Compound S3)Selective COX-2 InhibitionInhibited carrageenan-induced paw edema by 61.5% after 3h; showed gastric sparing activity. nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole (e.g., Compound 13b)Inhibition of Pro-inflammatory CytokinesEffectively inhibited LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org
Ursolic Acid-Indole Hybrids (e.g., Compound 6)Inhibition of NO, iNOS, COX-2, and Pro-inflammatory CytokinesAchieved 48.3% NO inhibition in LPS-stimulated macrophages; reduced expression of iNOS and COX-2; decreased TNF-α, IL-6, IL-1β. chemrxiv.orgchemrxiv.org
1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indoleSelective COX-2 InhibitionExhibited potent COX-2 inhibition (IC50 = 0.32 µM) with high selectivity over COX-1 (IC50 > 100 µM). chesci.com

Antioxidant Properties and Regulation of Cellular Redox Homeostasis

Indole derivatives possess significant antioxidant capabilities, acting through various mechanisms to counteract oxidative stress and regulate cellular redox homeostasis. nih.govnih.gov This balance between reactive oxygen species (ROS) generation and antioxidant defense is crucial for normal cellular function, and its disruption is implicated in numerous pathologies. nih.govmdpi.com

The antioxidant action of indole derivatives can occur through direct and indirect mechanisms. Direct action involves the scavenging of free radicals, a property often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.govrsc.org The indole nucleus itself, particularly the N-H group, can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive species. nih.govrsc.org The antioxidant potency is highly dependent on the substituents attached to the indole ring; electron-donating groups generally enhance activity, while electron-withdrawing groups can diminish it. rsc.org For instance, a hydroxy-substituted ethenyl indole showed antioxidant properties comparable to vitamin E. rsc.org

Beyond direct scavenging, indole derivatives play a role in the regulation of cellular redox homeostasis. news-medical.net This involves modulating the endogenous antioxidant defense systems of the cell. mdpi.com Cells maintain a complex network of antioxidant enzymes and molecules like glutathione (B108866) to manage ROS levels. nih.gov Indole derivatives can influence these systems, providing cytoprotective effects against oxidative damage. nih.gov For example, certain C-3 substituted indole derivatives have proven effective in protecting against oxidative stress-induced hemolysis. nih.gov The regulation of redox homeostasis also involves transcription factors like Nrf2, the master regulator of the antioxidant response, which controls the expression of numerous protective genes. mdpi.com Some compounds can influence signaling pathways sensitive to oxidative stress, such as those involving the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), which is a key player in signaling cellular stress and maintaining homeostasis. nih.govresearchgate.net

Table 2: Antioxidant and Cytoprotective Activities of Selected Indole Derivatives

Indole Derivative Class/CompoundAssay/ModelObserved EffectSource
Hydroxy-substituted Ethenyl IndoleDPPH Radical Scavenging AssayGood antioxidant activity with an IC50 value of ~24 µM, comparable to Vitamin E. rsc.org
Indole derivative with pyrrolidinedithiocarbamate moiety (Compound 12)DPPH Scavenging & Ferric Reducing PowerHighest scavenging activity (38%) and most effective Fe3+-Fe2+ reducer among tested derivatives. nih.gov
Melatonin (B1676174) Isomer (unspecified)Cytoprotection Test (Kainate-induced cell death)More potent and effective than melatonin in providing cytoprotection to rat cerebellum granular cells. nih.gov
Various C-3 Substituted Indoles (Compounds 4–8, 12, 14)Oxidative Stress-induced HemolysisDemonstrated the most effective cytoprotective activity against hemolysis. nih.gov

Antimicrobial and Antiviral Modes of Action

The indole scaffold is a key component in a wide array of agents developed to combat microbial and viral infections. nih.govnih.gov These derivatives employ diverse modes of action, from disrupting bacterial cell processes to inhibiting specific stages of the viral life cycle. nih.govnih.gov

In the antibacterial realm, indole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Candida albicans. nih.gov The minimum inhibitory concentration (MIC) values for some derivatives have been found to be significantly lower than standard antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.gov Structure-activity relationship studies have revealed that the type of substitution on the indole ring is critical for efficacy. For example, indole carboxamide derivatives were found to be more potent antifungals than their propanamide counterparts. nih.gov Furthermore, a free N-H group on the indole ring has been identified as essential for activity against certain bacterial strains. mdpi.com Some indole compounds act as anti-virulence agents by inhibiting biofilm formation, a key factor in chronic infections, without necessarily killing the free-living planktonic bacteria. researchgate.net

The antiviral activity of indole derivatives is equally diverse, with compounds being developed to target viruses such as HIV, HCV, HBV, and coronaviruses. nih.govnih.govnih.gov The mechanism of action is highly specific to the target virus. For Human Immunodeficiency Virus (HIV), indole-based compounds have been designed as attachment inhibitors that prevent the virus from binding to host cells. nih.gov Other derivatives can interfere with critical viral processes, such as the Tat-mediated transcription essential for HIV replication. asm.org Against the Hepatitis C Virus (HCV), certain N-benzyl-substituted tetrahydroindoles have shown potent activity. nih.gov More recently, an indole-3-carboxylic acid derivative demonstrated a reliable in vitro effect against SARS-CoV-2 by inhibiting viral replication and suppressing the formation of syncytia, which are large fused cells induced by the viral spike protein. nih.gov In the context of plant viruses, indole derivatives containing a quinoline (B57606) moiety have been shown to bind strongly to the Tobacco Mosaic Virus (TMV) coat protein, inhibiting its function. researchgate.net

Table 3: Antimicrobial and Antiviral Activities of Selected Indole Derivatives

Indole Derivative Class/CompoundTarget OrganismActivity/MechanismSource
Indole CarboxamidesS. aureus, B. subtilis, E. coli, C. albicansAntibacterial and antifungal activity with MIC values 20- to 100-fold smaller than standard drugs against bacteria. nih.gov
Indole-3yl analog with (R)-Me at piperazine (B1678402) 2-positionHIV-1Potent HIV-1 attachment inhibitor (EC50 = 4.0 nM). nih.gov
Phenyl- and benzyl-substituted tetrahydroindole (Compound 3)Hepatitis C Virus (HCV)Elegant anti-HCV properties (gt 1b: EC50 = 7.9 µM, gt 2a: EC50 = 2.6 µM). nih.gov
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2Completely inhibited viral replication and suppressed syncytium formation by 89%. High selectivity index (SI = 78.6). nih.gov
Indole-quinoline hybrid (Compound W20)Tobacco Mosaic Virus (TMV)Strong binding affinity for TMV coat protein (Kd = 0.00519 µmol/L); potent protective activity (EC50 = 65.7 µg/mL). researchgate.net

Advanced Analytical and Computational Research on 4 Hydroxy 1h Indole 5 Carboxylic Acid

Spectroscopic Characterization Techniques in Indole (B1671886) Chemistry Research

Spectroscopy is a cornerstone in the study of indole derivatives, offering non-destructive and highly detailed information about molecular structure and bonding. Each technique provides a unique piece of the puzzle, and together they allow for the unambiguous identification and characterization of 4-Hydroxy-1H-indole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the N-H proton of the indole ring, the O-H protons of the hydroxyl and carboxylic acid groups, and the aromatic protons on the indole core. The acidic protons of the carboxylic acid typically appear far downfield, often in the 10-12 ppm range, and their signals can be broad due to hydrogen bonding. libretexts.org The indole N-H proton also appears downfield, while the aromatic protons show characteristic splitting patterns based on their coupling with adjacent protons. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm region. libretexts.org The carbons of the aromatic indole ring appear in the approximate range of 100-140 ppm, with those bonded to electronegative atoms (like the C4 carbon attached to the hydroxyl group) showing distinct chemical shifts. researchgate.netrsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-H ~11.0 -
C2-H ~7.3 ~125
C3-H ~6.4 ~102
C4-OH Variable (broad) -
C4 - ~150
C5 - ~110
C5-COOH ~12.0 (broad) ~168
C6-H ~7.0 ~115
C7-H ~7.5 ~120
C3a - ~128
C7a - ~135

Note: These are estimated values based on data for similar indole structures like indole-5-carboxylic acid and 5-hydroxyindole. Actual experimental values may vary. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (FTIR, FT-Raman) for Analysis of Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are highly sensitive to the types of chemical bonds and functional groups present, as well as intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A very broad band is expected in the 2500-3500 cm⁻¹ region, which is a hallmark of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. mdpi.comresearchgate.net Superimposed on this broad absorption, sharp peaks corresponding to the N-H stretch of the indole ring (~3300-3400 cm⁻¹) and the phenolic O-H stretch can be observed. researchgate.netmdpi.com A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. nih.govnih.gov The 1600-1450 cm⁻¹ region will contain multiple peaks from the C=C stretching vibrations of the aromatic rings. scialert.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. thermofisher.com While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C=O stretch typically show strong signals, aiding in the structural confirmation. researchgate.netnih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500-3500 Broad, Strong (FTIR)
N-H Stretch (Indole) 3300-3400 Medium, Sharp (FTIR)
O-H Stretch (Phenol) ~3200-3600 Medium (FTIR)
C-H Stretch (Aromatic) 3000-3100 Medium (FTIR)
C=O Stretch (Carboxylic Acid) 1650-1700 Strong (FTIR), Strong (Raman)
C=C Stretch (Aromatic) 1450-1600 Medium-Strong (FTIR & Raman)
C-O Stretch 1200-1300 Strong (FTIR)

Note: These are general ranges and can shift based on hydrogen bonding and the solid-state packing of the molecule. nih.govmdpi.comnih.gov

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques used in tandem to determine the purity and confirm the identity of a compound.

Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₉H₇NO₃), the molecular weight is approximately 177.16 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak [M+H]⁺ or [M-H]⁻. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate, identify, and quantify each component in a mixture. nih.gov To analyze this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water/acetonitrile or methanol with a small amount of acid like formic acid). sielc.comnih.gov The compound's purity can be assessed by the presence of a single, sharp peak in the chromatogram at a characteristic retention time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its absorption spectrum is sensitive to substituents. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol would be expected to show characteristic absorption bands corresponding to π → π* transitions. mdpi.com

Theoretical and Computational Chemistry Approaches

Alongside experimental techniques, theoretical and computational methods are vital for gaining a deeper understanding of molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For this compound, DFT calculations can predict a wide range of properties with high accuracy.

Geometry Optimization: DFT can be used to calculate the most stable three-dimensional conformation of the molecule by finding the geometry with the minimum energy. studylib.net This provides accurate bond lengths and angles that can be compared with experimental data from X-ray crystallography. mdpi.comcapes.gov.br

Electronic Properties: DFT calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

Reactivity Descriptors: From the electronic structure, reactivity descriptors such as electronegativity, hardness, and softness can be derived. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. nih.gov These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. nih.govnih.gov

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of the molecule. researchgate.netnih.gov These calculated frequencies can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of complex vibrational modes. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic behavior of this compound and its derivatives at an atomic level. These simulations can elucidate the conformational flexibility of the molecule, its interactions with solvent molecules, and its binding dynamics with biological targets.

For indole derivatives, understanding intermolecular interactions is crucial for predicting their behavior in different environments. In the solid state, indole carboxylic acids often form dimers and extended networks through hydrogen bonding. For instance, the crystal structure of similar compounds like indole-3-acetic acid reveals the formation of cyclic dimers via hydrogen bonds between the carboxylic acid groups. Furthermore, N-H···O interactions can link these dimers into larger assemblies. The strength and nature of these interactions are influenced by the solvent environment.

MD simulations can model these interactions by explicitly including solvent molecules and calculating the forces between all atoms over time. This allows for the observation of how the indole derivative's conformation and hydrogen bonding patterns change in aqueous versus non-polar environments. Such simulations are critical for understanding the desolvation process that occurs when a ligand binds to a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.gov These computational models establish a mathematical relationship between the physicochemical properties of a series of compounds and their observed biological effects. For indole derivatives, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Key steps in developing a QSAR model include:

Dataset Preparation: A set of molecules with known biological activities against a specific target is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of molecular features, are calculated for each compound. These can include steric, electronic, and hydrophobic parameters.

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For indole analogs, QSAR studies have revealed that factors such as molecular size, energy, and polarity significantly influence their inhibitory activity against certain enzymes. researchgate.net For example, the spatial orientation of substituents on the indole ring can be critical for facilitating interactions with the active site of a target protein. researchgate.net Cheminformatics tools are employed throughout this process to manage chemical data, calculate descriptors, and build predictive models.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is crucial for understanding how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

The process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the protein and the ligand are prepared.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

For indole-based compounds, docking studies have been instrumental in identifying potential binding modes and key interactions with target enzymes. For instance, studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors showed that the indole core and the carboxyl group could chelate magnesium ions in the enzyme's active site. mdpi.com Further structural optimizations, guided by docking results, led to derivatives with significantly improved inhibitory effects. mdpi.com These studies highlight how molecular docking can be a powerful tool for lead optimization.

Table 1: Example of Molecular Docking Results for Indole Derivatives

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Indole-2-carboxylic acid derivativeHIV-1 Integrase-8.5Asp64, Asp116, Glu152
5-Chloro-1-(1H-indol-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acidEGFR-7.2Leu718, Val726, Ala743
4-Methylphenylsulphamoyl carboxylic acid analogPlasmepsin II-9.1Asp34, Ser37, Asp214

Note: The data in this table is illustrative and based on findings from various studies on indole derivatives, not specifically this compound.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) provides insights into the electronic properties and reactivity of a molecule. ijastems.org These quantum chemical calculations are valuable for understanding how this compound and its analogs might interact with other molecules.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For indole derivatives, the MEP can indicate sites that are likely to be involved in hydrogen bonding or other electrostatic interactions with a receptor.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. youtube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net For indole-based compounds, modifications that alter the energies of these orbitals can have a significant impact on their biological activity.

Table 2: Calculated Electronic Properties of an Indole Derivative

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Note: These values are hypothetical and serve as an example of the type of data generated from these analyses.

Structure-Activity Relationship (SAR) Studies and Rational Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the structural features of a molecule with its biological activity. nih.govnih.gov By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify the key functional groups and structural motifs responsible for its pharmacological effects.

Influence of Substituent Position and Nature on Biological Activity

The biological activity of indole derivatives is highly sensitive to the position and nature of substituents on the indole ring. researchgate.net For instance, studies on various substituted indoles have shown that:

Position of Substituents: The location of a substituent can dramatically alter a compound's potency and selectivity. For example, in a series of indole derivatives, substitution at the 7-position of the indole ring was found to be the most favorable for a particular biological activity, while substitution at the 4-position was the least favorable. researchgate.net

Nature of Substituents: The type of functional group introduced can also have a profound effect. In some cases, electron-donating groups like methoxy at certain positions can enhance activity, while in other contexts, halogens like fluorine or chlorine may be more beneficial. researchgate.netnih.gov The presence of a hydrogen on the indole nitrogen has also been shown to be crucial for the activity of some indole analogs. researchgate.net

The rational design of new analogs of this compound would therefore involve a careful consideration of where to place substituents and what types of functional groups to introduce to optimize interactions with the target receptor.

Table 3: Effect of Substituent Position on the Biological Activity of Indole Analogs

Substituent PositionRelative Activity
4Low
5Moderate
6High
7Very High

Note: This table represents a generalized trend observed in some series of indole derivatives and may not be directly applicable to all biological targets.

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to determine the specific "bioactive conformation" that is responsible for its biological activity.

For flexible molecules like many indole derivatives, there can be a significant energy barrier to adopting the bioactive conformation. Understanding the preferred solution-state conformation and comparing it to the bound conformation (often determined by X-ray crystallography of the ligand-protein complex) can provide valuable insights for drug design.

Techniques such as NMR spectroscopy can be used to determine the conformational preferences of a molecule in solution. acs.org For example, Nuclear Overhauser Effect (NOE) experiments can provide information about the proximity of different protons in the molecule, which can be used to build a three-dimensional model of its predominant conformation. By designing molecules that are pre-organized into the bioactive conformation, it is often possible to improve binding affinity and potency.

Applications of 4 Hydroxy 1h Indole 5 Carboxylic Acid and Its Scaffold in Chemical Biology and Drug Discovery Research

Role as a Versatile Synthetic Building Block and Chemical Intermediate in Organic Synthesis

The 4-Hydroxy-1H-indole-5-carboxylic acid structure represents a valuable scaffold in organic synthesis, serving as a versatile building block and chemical intermediate. The indole (B1671886) core itself is a privileged structure in medicinal chemistry, and the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group offers multiple reaction sites for further functionalization. nih.govacs.org

Classic indole synthesis methodologies, such as the Fischer-Indole synthesis, remain highly relevant for creating substituted indoles. rsc.org A notable adaptation is the Japp-Klingemann reaction, which can be used to generate aryl hydrazones that are key precursors for the Fischer synthesis. rsc.orgyoutube.com This approach has been successfully employed for the construction of salicyl-like substituted indoles, such as 6-hydroxy-indole-5-carboxylic acids, which are structurally related isomers of the title compound. nih.govdocumentsdelivered.comresearchgate.net Such syntheses highlight the modularity of these methods, allowing access to specific substitution patterns on the indole ring.

The carboxylic acid group on the indole-5-position can be readily converted into other functional groups. For instance, it can be transformed into an amide, ester, or, through multi-step processes, a cyanide group. nih.govdocumentsdelivered.com This versatility allows chemists to build a diverse library of compounds from a single intermediate. The hydroxyl group at the 4-position can also be alkylated or used to direct further substitutions on the aromatic ring. google.com The strategic use of these functional groups makes hydroxy-indole-carboxylic acids powerful intermediates for accessing complex molecular architectures found in biologically active compounds and materials.

Development of Chemical Probes for Investigating Biological Systems

Chemical probes, particularly fluorescent probes, are indispensable tools for visualizing and understanding biological processes in real-time. The indole scaffold is a common component of many fluorophores due to its aromatic and electron-rich nature. The this compound framework possesses features that make it a promising candidate for the development of such probes.

The carboxylic acid moiety is particularly useful as it provides a reactive handle for conjugation to other molecules, such as biomolecules (proteins, nucleic acids) or targeting ligands, without significantly altering the core photophysical properties of the fluorophore. sigmaaldrich.com For example, spiropyran derivatives containing a 5-carboxy indole unit have been synthesized and investigated as fluorescent probes for detecting proteins like bovine serum albumin (BSA). mdpi.com In these systems, the interaction with the protein can modulate the fluorescence emission, allowing for quantification.

Furthermore, related indole derivatives, such as 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid, have been synthesized as fluorescent nucleoside analogues, demonstrating the utility of the indole carboxylic acid core in creating probes for nucleic acid environments. nih.gov The non-reactive carboxylic acid form of some commercial dyes, like AF 532, is also used as a reference standard in fluorescence-based experiments. lumiprobe.com Given these examples, the this compound scaffold is a strong candidate for designing novel fluorescent probes, where the hydroxyl group could further tune the photophysical properties or participate in specific interactions with the target analyte.

Strategies for Lead Compound Identification and Optimization in Preclinical Development

The indole carboxylic acid motif is a recurring feature in compounds designed for various therapeutic targets, making it a valuable scaffold for lead compound identification and optimization in preclinical drug development. nih.gov The carboxylic acid group is a key pharmacophoric element, often mimicking the carboxylate of amino acids or acting as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. It can also serve as a bioisostere for other acidic functional groups. nih.gov

Screening of compound libraries has identified indole derivatives as inhibitors of numerous enzymes and receptors. For instance, indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors. nih.gov In this context, the carboxylic acid is crucial for chelating Mg2+ ions in the enzyme's active site. nih.gov Similarly, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase for potential use in diabetes treatment. researchgate.net Other indole carboxylic acids have been investigated as histamine (B1213489) H3 antagonists and inhibitors of 15-lipoxygenase-1. sigmaaldrich.com

Once a lead compound containing the indole carboxylic acid scaffold is identified, medicinal chemists employ various optimization strategies. This can involve modifying the substituents on the indole ring to improve potency, selectivity, and pharmacokinetic properties. For example, research on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) demonstrated that modifying the substituents at the 5-position and the length of an alkyl chain at the 3-position could dramatically alter binding affinity and functional activity. acs.org The carboxylic acid itself can be converted to an amide or other bioisosteres to overcome liabilities such as poor membrane permeability, which can be a challenge for CNS-targeted drugs. acs.orgnih.gov

Exploiting the Indole Scaffold in Materials Science, Including Polymer Synthesis for Electrochemical Applications

The indole scaffold is not only important in biology but also in materials science, particularly for the development of electroactive and conducting polymers. The electron-rich nature of the indole ring allows it to undergo electrochemical oxidation to form polymers with interesting electronic and optical properties.

A key example is the electropolymerization of indole-5-carboxylic acid, which yields an electroactive polymer film of poly(indole-5-carboxylic acid). amerigoscientific.com The electrochemical behavior of such polymers can be studied using techniques like cyclic voltammetry. Research on the electropolymerization of various 5-position-substituted indoles, including indole-5-carboxylic acid, has shown that the nature of the substituent significantly affects the polymerization process and the properties of the resulting polymer film. mdpi.com

Polymers based on the this compound scaffold are expected to have unique properties. The carboxylic acid groups can enhance the solubility and processability of the polymer and can also be used to tune its electrochemical properties or to anchor other species. The hydroxyl group can participate in hydrogen bonding, influencing the polymer's morphology and stability, and could also modulate its electronic characteristics. These functional polymers have potential applications in various electrochemical devices, such as sensors, electrochromic windows, and energy storage systems.

Research into Corrosion Inhibition by Indole Derivatives

The protection of metals from corrosion is a significant industrial challenge, and the use of organic compounds as corrosion inhibitors is a widely adopted strategy. Indole and its derivatives have emerged as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govdocumentsdelivered.com

The mechanism of inhibition involves the adsorption of the indole molecules onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. This adsorption is facilitated by the presence of heteroatoms (like the nitrogen in the indole ring) and pi-electrons in the aromatic system, which can interact with the vacant d-orbitals of the metal. nih.gov

Research has shown that indole derivatives containing additional functional groups can exhibit enhanced inhibitory efficiency. Specifically, indole-5-carboxylic acid has been investigated for its ability to prevent the corrosion of mild steel in sulfuric acid solution. amerigoscientific.com The effectiveness of indole derivatives as corrosion inhibitors often increases with their concentration. The table below summarizes the performance of several indole derivatives as corrosion inhibitors for mild steel in acidic media.

Inhibitor CompoundConcentrationMediumMaximum Inhibition Efficiency (%)Reference
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC)90 ppm0.5 M H₂SO₄76.2% nih.gov
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI)90 ppm0.5 M H₂SO₄81.2% nih.gov
Indole7.6 x 10⁻³ M0.8 M H₂SO₄81% documentsdelivered.com

The presence of both hydroxyl and carboxylic acid groups in this compound suggests it would be a promising candidate for corrosion inhibition. These polar functional groups can provide additional sites for strong adsorption onto the metal surface, potentially leading to superior performance compared to simpler indole derivatives.

Future Research Directions and Unexplored Potential of 4 Hydroxy 1h Indole 5 Carboxylic Acid

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches for Indole (B1671886) Derivatives

The synthesis of indole derivatives is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methods. nih.gov Traditional methods often rely on harsh conditions, toxic solvents, and transition-metal catalysts, which present significant drawbacks. nih.gov The future of synthesizing 4-Hydroxy-1H-indole-5-carboxylic acid and its analogues will likely be shaped by the adoption of green chemistry principles.

Key emerging trends include:

Microwave-Assisted Synthesis: This technique offers rapid, efficient, and environmentally friendly reaction pathways for creating indole scaffolds. tandfonline.com It has been successfully used to generate various indole derivatives and holds promise for the specific synthesis of 4-hydroxy-indole-5-carboxylic acid derivatives with high yields. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for building complex molecular frameworks, like poly-substituted indoles, from simple starting materials in a single step. researchgate.net An innovative two-step reaction involving an Ugi multicomponent reaction followed by acid-induced cyclization has been developed for de novo indole synthesis without the need for metal catalysts and using ethanol (B145695) as a benign solvent. rsc.org

Solvent-Free and Greener Solvent Conditions: There is a significant push towards using water as a solvent or performing reactions under solvent-free conditions to enhance sustainability. beilstein-journals.org For instance, a Br₂-catalyzed synthesis of bis(indolyl)methanes has been demonstrated to be highly efficient in water. beilstein-journals.org

Novel Catalytic Systems: Research is moving beyond traditional acid catalysts to explore alternatives like bidentate halogen-bond donors, which have proven effective in the Friedel–Crafts reaction of indoles. beilstein-journals.org Additionally, facile and efficient synthesis of polysubstituted indoles has been described using an electrophilic activation strategy with reagents like triflic anhydride (B1165640) (Tf₂O) or triflic acid (TfOH) under mild conditions. nih.gov

Future synthetic research will likely focus on adapting these sustainable methodologies to produce this compound and its derivatives, enabling greater structural diversity for biological screening.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While the broader class of indole derivatives is known for a wide array of biological activities, a deep, molecular-level understanding of their mechanisms of action is often still in development. nih.gov For this compound, whose biological profile is not yet extensively characterized, future research must prioritize the elucidation of its interactions with biological targets.

Indoles are π-excessive heterocycles, making them prone to electrophilic substitution, which governs much of their chemical reactivity. bhu.ac.in However, the precise way they interact with biological macromolecules is highly dependent on their substitution patterns. For example, some indole derivatives function as:

Enzyme Inhibitors: Indole derivatives have been shown to inhibit key enzymes in various diseases, such as tubulin, protein kinases, and histone deacetylases (HDACs) in cancer, or xanthine (B1682287) oxidase in gout. mdpi.comnih.gov

Receptor Modulators: The indole structure is present in essential biomolecules like serotonin (B10506) and melatonin (B1676174), highlighting its ability to interact with neurotransmitter receptors. nih.gov

Pathway Modulators: Novel indole derivatives have been found to modulate critical inflammatory pathways like NF-κB and COX-2. nih.govmdpi.com

Future investigations should employ advanced techniques such as cryogenic electron microscopy (cryo-EM), X-ray crystallography, and sophisticated spectroscopic methods to visualize the binding of this compound derivatives to their protein targets. rsc.org Computational tools, particularly density functional theory (DFT) calculations, can further clarify the electronic properties that dictate reactivity and binding orientation, as has been done for other aromatic systems. mdpi.com This will be crucial for understanding structure-activity relationships and designing more potent and selective compounds.

Integration of Computational Methods and Artificial Intelligence in Indole Compound Design and Discovery

The integration of artificial intelligence (AI) and computational modeling is revolutionizing the drug discovery process, making it faster, more precise, and more cost-effective. nih.gov These technologies offer immense potential for exploring the chemical space around this compound.

Future research in this area will likely involve:

AI-Powered Virtual Screening: Machine learning algorithms can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound. aurigeneservices.comnih.gov This allows for the rapid identification of promising candidates for synthesis and testing. thomasnet.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new indole-based molecules optimized for specific biological targets and desired pharmacological profiles. nih.gov

Predictive Modeling for Synthesis: Machine learning is being applied to predict reaction outcomes and optimize synthetic routes, which could accelerate the development of novel synthetic pathways for complex indole derivatives. rsc.org

Molecular Dynamics Simulations: Computational studies can model the dynamic interactions between a ligand and its target protein, providing insights into binding stability and the conformational changes that underpin biological activity. rsc.org

By leveraging these computational tools, researchers can more effectively navigate the complexities of drug design and identify the most promising derivatives of this compound for further development. aurigeneservices.com

Exploration of Novel Therapeutic Areas for this compound Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing efficacy in a multitude of therapeutic areas including oncology, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govmdpi.com While the specific therapeutic potential of this compound is yet to be fully explored, the known activities of related compounds suggest several promising avenues for future research.

Potential therapeutic applications to investigate include:

Anticancer Agents: Indole derivatives have demonstrated anticancer properties by targeting various mechanisms, including tubulin polymerization, protein kinase inhibition, and the induction of apoptosis. mdpi.comnih.gov For instance, compounds like Indole-3-carbinol and its dimer have shown effects in hormone-dependent cancers. mdpi.com The anti-proliferative activity of novel indole derivatives against lung cancer cell lines highlights this potential. nih.gov

Neurodegenerative Diseases: Given the presence of the indole ring in neurotransmitters, derivatives are being explored for diseases like Alzheimer's. nih.gov A multi-target-directed ligand (MTDL) strategy has been used to design indole-based compounds that inhibit acetylcholinesterase (AChE) and amyloid-β aggregation. nih.gov

Antimicrobial Agents: Indole derivatives have shown the ability to combat drug-resistant pathogens, a critical area of unmet medical need. nih.gov Novel indole Schiff base compounds have demonstrated significant antifungal activity. nih.gov

Anti-inflammatory Drugs: Building on the success of the indole-containing NSAID Indomethacin, new derivatives are being developed that modulate key inflammatory pathways, potentially with fewer side effects than traditional drugs. nih.govmdpi.com

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.com

Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic leads in these and other areas.

Applications in Biosignaling and Chemo-sensing Research

Indole derivatives possess desirable photophysical properties, such as strong fluorescence, making them excellent candidates for the development of chemosensors. researchgate.netmdpi.com These sensors can detect specific metal ions, reactive oxygen species (ROS), and biological molecules with high sensitivity and selectivity. researchgate.net

Future research could focus on developing derivatives of this compound for:

Metal Ion Detection: Indole-based fluorescent chemosensors have been successfully designed for the detection of various ions, including Zn²⁺, in aqueous media and even in living organisms like zebrafish. researchgate.netmdpi.com This is crucial for monitoring environmental contaminants and understanding the role of metal ions in biological systems.

Sensing of Biological Processes: Researchers have developed indole-based fluorescent probes for imaging specific cellular components and processes, such as autophagosomes. nih.gov This allows for the real-time visualization of cellular dynamics and the study of disease mechanisms.

Intercellular Signaling Research: Indole itself acts as an intercellular signal molecule in bacteria, regulating processes like biofilm formation and virulence. wikipedia.org Derivatives of this compound could be designed to interfere with or report on these signaling pathways, offering new tools to study and combat bacterial infections.

The unique electronic properties conferred by the hydroxyl and carboxylic acid groups on the this compound scaffold could be leveraged to create highly specific and sensitive probes for a variety of analytical and diagnostic applications.

Table of Mentioned Compounds

Q & A

Q. What synthetic methodologies are commonly employed for 4-Hydroxy-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?

A general synthesis route involves refluxing precursors (e.g., substituted indole derivatives) with sodium acetate in acetic acid, followed by purification via recrystallization. Key parameters include reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of intermediates (e.g., 1.1:1 molar ratio of aldehyde to amine precursors). Post-synthesis, recrystallization using mixtures like DMF/acetic acid enhances purity . For analogous indole derivatives, yields improve with controlled pH and inert atmospheres to prevent oxidation of the hydroxyl group.

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

High-performance liquid chromatography (HPLC) coupled with LC-MS/MS is recommended for quantifying purity and detecting trace impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselective substitution patterns, particularly distinguishing the hydroxyl group at position 4 and the carboxylic acid at position 4. Melting point analysis (e.g., 221–223°C for related indole-5-carboxylic acids) provides additional validation .

Q. What precautions are necessary during handling and storage to maintain the stability of this compound?

Store at -20°C in airtight containers under nitrogen to prevent degradation. Use desiccants to minimize moisture absorption, which may hydrolyze the carboxylic acid group. Personal protective equipment (PPE), including P95 respirators and chemical-resistant gloves, is essential during synthesis to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or hydrogen-bonding networks of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement can elucidate tautomerism between keto-enol forms. Challenges include disorder in the hydroxyl group, requiring isotropic displacement parameter constraints. Hydrogen-bonding interactions (e.g., O-H···O between carboxylic acid and hydroxyl groups) can be mapped via Hirshfeld surface analysis to validate intermolecular stabilization .

Q. What computational strategies are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electron density distribution, identifying nucleophilic sites (C-3 and C-6) for functionalization. Solvent effects (e.g., acetic acid vs. DMF) are modeled using polarizable continuum models (PCM) to optimize reaction pathways. Frontier molecular orbital (FMO) analysis further clarifies regioselectivity in cross-coupling reactions .

Q. How do contradictory spectral data (e.g., NMR vs. IR) for this compound arise, and how can they be reconciled?

Discrepancies may stem from dynamic proton exchange in solution (e.g., hydroxyl group tautomerism) or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) and deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) suppress exchange broadening. IR spectroscopy in solid-state (KBr pellet) vs. solution (ATR) modes distinguishes intramolecular H-bonding from solvent interactions .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Synthesis Optimization Reflux in acetic acid with NaOAc (3–5 h)
Purification Recrystallization (DMF/acetic acid, 1:1)
Crystallography SHELXL refinement with disorder constraints
Analytical Validation LC-MS/MS (LOQ: 0.1 ng/mL), VT-NMR
Storage Conditions -20°C under nitrogen, desiccated

Key Challenges and Solutions

  • Hydroxyl Group Instability : Use radical scavengers (e.g., BHT) during synthesis to prevent oxidation .
  • Spectral Ambiguities : Combine solid-state NMR and SC-XRD to resolve tautomeric equilibria .
  • Low Solubility : Employ polar aprotic solvents (DMF, DMSO) for reactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.